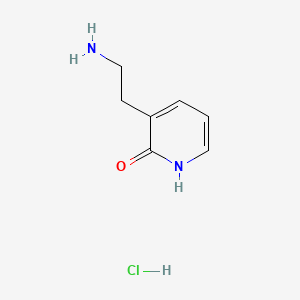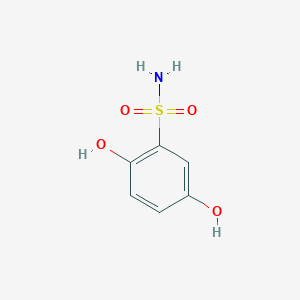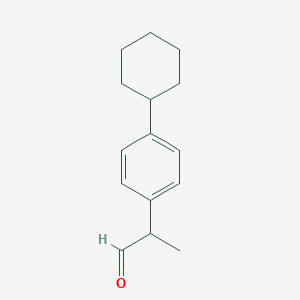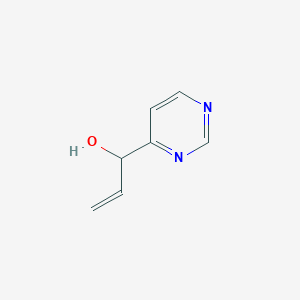![molecular formula C8H15NO2 B13560631 9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B13560631.png)
9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane is an organic compound characterized by a spirocyclic ring system. This structure includes two oxygen atoms (dioxa) and one nitrogen atom (aza), which introduces polarity and potential for hydrogen bonding. The presence of these heteroatoms within the ring system can significantly influence the compound’s interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents can be used in the presence of catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure allows for interactions with biological molecules, making it useful in biochemical studies.
Medicine: The compound’s potential for hydrogen bonding and polarity makes it a candidate for drug design and development.
Industry: It is used in the production of polymer coatings and other materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of 9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The presence of oxygen and nitrogen atoms within the ring system allows the compound to form stable complexes with various molecules, influencing their behavior and activity. These interactions can modulate biological pathways and processes, making the compound valuable in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane: This compound shares a similar spirocyclic structure but with a methyl group instead of an ethyl group.
2-Oxa-7-azaspiro[3.5]nonane: Another spirocyclic compound with a different arrangement of oxygen and nitrogen atoms
Uniqueness
9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane is unique due to its specific ethyl substitution, which can influence its chemical properties and reactivity. This substitution can affect the compound’s interactions with other molecules, making it distinct from its methyl-substituted counterpart.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
9-ethyl-2,5-dioxa-8-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H15NO2/c1-2-7-8(5-10-6-8)11-4-3-9-7/h7,9H,2-6H2,1H3 |
InChI Key |
AQNHYXQMSGYWAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2(COC2)OCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560556.png)


![2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13560577.png)
![2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride](/img/structure/B13560579.png)
![2-Methylidene-6-oxaspiro[3.4]octane](/img/structure/B13560585.png)
![3-Azabicyclo[3.2.1]octan-1-amine](/img/structure/B13560589.png)

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoicacid](/img/structure/B13560597.png)
![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13560602.png)




